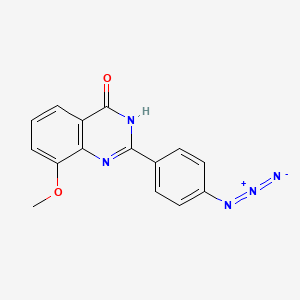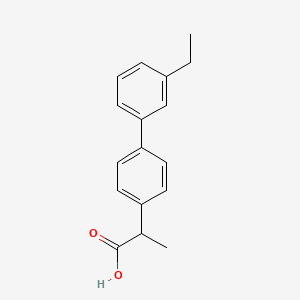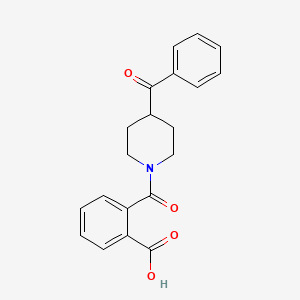
2-(4-Benzoylpiperidine-1-carbonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-苯甲酰哌啶-1-羰基)苯甲酸是一种复杂的有机化合物,其结构特征是苯甲酰哌啶部分连接到苯甲酸核心
准备方法
合成路线和反应条件
2-(4-苯甲酰哌啶-1-羰基)苯甲酸的合成通常涉及多步有机反应。一种常见的方法是铃木-宫浦偶联反应,该反应广泛用于形成碳-碳键。 该反应涉及在钯催化剂存在下,芳基卤化物与有机硼化合物偶联 。反应条件通常温和,可在室温下进行。
工业生产方法
该化合物的工业生产可能涉及大规模有机合成技术,包括使用自动化反应器和连续流系统。这些方法确保最终产品的高产率和纯度,使其适合商业应用。
化学反应分析
反应类型
2-(4-苯甲酰哌啶-1-羰基)苯甲酸可以进行多种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 该反应涉及添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。
取代: 该反应涉及将一个官能团替换为另一个官能团。常见的试剂包括卤素和亲核试剂。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干燥醚中的氢化铝锂。
取代: 在催化剂存在下,如氯或溴等卤素。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇。
科学研究应用
2-(4-苯甲酰哌啶-1-羰基)苯甲酸在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其作为生化探针的潜力。
医学: 探索其潜在的治疗效果,特别是在治疗神经系统疾病方面。
工业: 用于开发先进材料和聚合物。
作用机制
2-(4-苯甲酰哌啶-1-羰基)苯甲酸的作用机制涉及其与特定分子靶标的相互作用。例如,它可能充当某些酶或受体的抑制剂,从而调节生化途径。 具体的分子靶标和途径取决于具体的应用和使用背景 .
相似化合物的比较
类似化合物
4-苯甲酰哌啶: 与苯甲酰哌啶部分共享,但缺少苯甲酸核心。
独特性
2-(4-苯甲酰哌啶-1-羰基)苯甲酸因其独特的结构特征而独特,赋予其特定的化学和生物学特性。这使得它成为各种研究和工业应用的宝贵化合物。
属性
分子式 |
C20H19NO4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(4-benzoylpiperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H19NO4/c22-18(14-6-2-1-3-7-14)15-10-12-21(13-11-15)19(23)16-8-4-5-9-17(16)20(24)25/h1-9,15H,10-13H2,(H,24,25) |
InChI 键 |
JLSQZICREOKKAN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




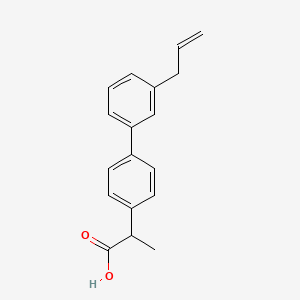
![2-(3-Bromophenyl)pyrido[2,3-d]pyrimidine](/img/structure/B10840745.png)



![2-(3-Chloro-phenyl)-1H-[1,8]naphthyridin-4-one](/img/structure/B10840784.png)
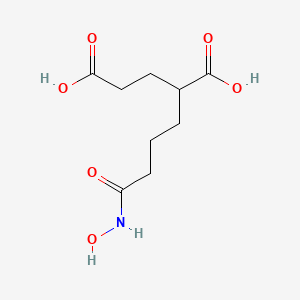

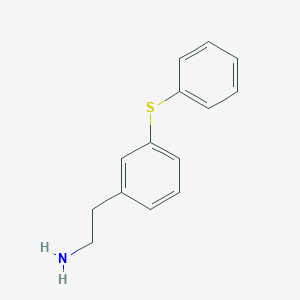
![2-(4-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B10840808.png)
